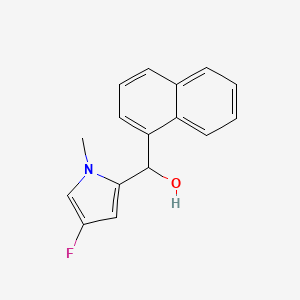
(4-Fluoro-1-methyl-1H-pyrrol-2-yl)(naphthalen-1-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Fluoro-1-methyl-1H-pyrrol-2-yl)(naphthalen-1-yl)methanol is an organic compound with the molecular formula C16H14FNO This compound features a pyrrole ring substituted with a fluoro and methyl group, and a naphthalene moiety attached to a methanol group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-Fluoro-1-methyl-1H-pyrrol-2-yl)(naphthalen-1-yl)methanol typically involves the reaction of 4-fluoro-1-methyl-1H-pyrrole with naphthalen-1-ylmethanol under specific conditions. One common method involves the use of a base such as sodium hydroxide (NaOH) to facilitate the reaction . The reaction is usually carried out under heating for a specified duration to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve bulk synthesis techniques. This includes the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product in a pure form .
Análisis De Reacciones Químicas
Types of Reactions
(4-Fluoro-1-methyl-1H-pyrrol-2-yl)(naphthalen-1-yl)methanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The fluoro group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .
Aplicaciones Científicas De Investigación
(4-Fluoro-1-methyl-1H-pyrrol-2-yl)(naphthalen-1-yl)methanol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and binding studies.
Industry: It may be used in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism by which (4-Fluoro-1-methyl-1H-pyrrol-2-yl)(naphthalen-1-yl)methanol exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, influencing their activity and leading to various biological effects. The pathways involved may include signal transduction mechanisms and metabolic processes .
Comparación Con Compuestos Similares
Similar Compounds
(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole: This compound shares structural similarities with (4-Fluoro-1-methyl-1H-pyrrol-2-yl)(naphthalen-1-yl)methanol, particularly in the presence of a fluoro and naphthalene moiety.
1-(4-Methyl-1-(phenylsulfonyl)-1H-indol-3-yl)ethanone: Another compound with a similar structural framework, used in various biological studies.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted research and applications .
Propiedades
Fórmula molecular |
C16H14FNO |
|---|---|
Peso molecular |
255.29 g/mol |
Nombre IUPAC |
(4-fluoro-1-methylpyrrol-2-yl)-naphthalen-1-ylmethanol |
InChI |
InChI=1S/C16H14FNO/c1-18-10-12(17)9-15(18)16(19)14-8-4-6-11-5-2-3-7-13(11)14/h2-10,16,19H,1H3 |
Clave InChI |
JIWQLAZRGHFHSG-UHFFFAOYSA-N |
SMILES canónico |
CN1C=C(C=C1C(C2=CC=CC3=CC=CC=C32)O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




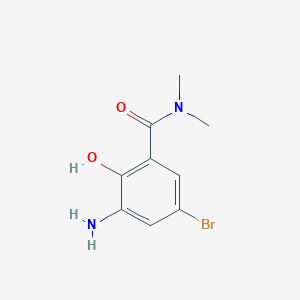
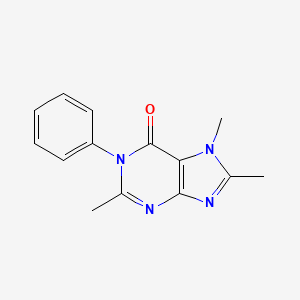
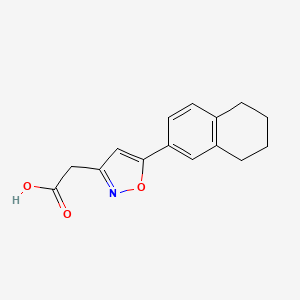
![3-Phenyl-4,9-dihydroindeno[2,1-b]pyran-2(3H)-one](/img/structure/B11858654.png)


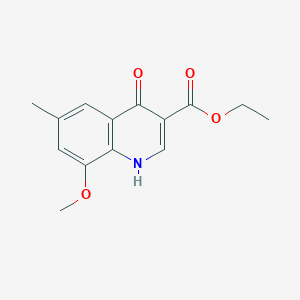

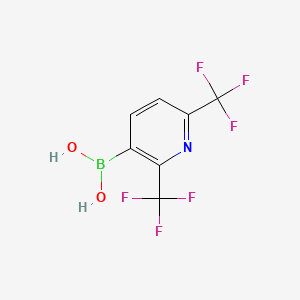
![Benzo[d]isothiazol-5-yl benzoate](/img/structure/B11858707.png)
![6-Methoxy-2,3,9-trimethyl-2H-pyrazolo[3,4-b]quinolin-4(9H)-one](/img/structure/B11858711.png)

